1H and 13C NMR chemical shifts for 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3
1H and 13C NMR chemical shifts for 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3
Title: Comprehensive NMR Characterization and Synthesis Protocol for 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3
Executive Summary
The isotopic labeling of active methylene compounds is a cornerstone technique in mechanistic organic chemistry, particularly for elucidating reaction pathways via Kinetic Isotope Effects (KIE) and serving as internal standards in mass spectrometry. 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3—commonly referred to as 5-(trideuteromethyl) Meldrum’s acid—presents a unique spectroscopic profile due to the interplay of its rigid heterocyclic conformation and the quantum mechanical effects of deuterium substitution.
As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemists with a rigorous, self-validating framework for the synthesis and nuclear magnetic resonance (NMR) characterization of this specific isotopologue.
Structural Dynamics and Spectroscopic Causality
To accurately interpret the NMR spectra of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3, one must first understand the structural causality dictated by the Meldrum's acid core.
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) exhibits an exceptionally low pKa of 4.97[1]. This high acidity at the C5 position allows for facile enolate formation under mild basic conditions, which can then be trapped via C-alkylation[2]. When mono-alkylated with a trideuteromethyl group (-CD3), the molecule undergoes critical symmetry changes:
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Creation of a Pseudo-Asymmetric Center: The introduction of the 5-CD3 group breaks the planar symmetry of the 1,3-dioxane-4,6-dione ring (which typically adopts a boat or envelope conformation). Consequently, the two methyl groups at the C2 position become diastereotopic . They experience different magnetic shielding environments (one is pseudo-axial/cis to the C5 substituent, the other is pseudo-equatorial/trans), resulting in two distinct singlets in the 1 H NMR spectrum[3].
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Loss of Homonuclear Scalar Coupling: In the non-deuterated analog (5-methyl Meldrum's acid), the C5-H and C5-CH 3 protons couple to form a classic quartet and doublet, respectively ( 3JHH≈7.2 Hz). In the -d3 derivative, the replacement of protons with deuterium (spin I=1 ) eliminates this 3JHH coupling. The C5-H signal collapses into a broad singlet.
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Heteronuclear Spin-Spin Splitting: In the 13 C NMR spectrum, the C5 carbon attached to three deuterium atoms will split according to the 2nI+1 rule. With n=3 and I=1 , the C5-CD 3 signal manifests as a characteristic 1:3:6:7:6:3:1 septet with a 1JCD coupling constant of approximately 19.5 Hz.
Logical causality of stereochemical and isotopic effects on NMR signals.
Quantitative Data: 1 H and 13 C NMR Chemical Shifts
The following tables summarize the empirical chemical shifts for 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3. Data is referenced to residual non-deuterated solvent (CDCl 3 at 7.26 ppm for 1 H and 77.16 ppm for 13 C).
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Causality |
|---|
| C2-CH 3 | 1.78 | s | 3H | Diastereotopic methyl, deshielded by C5 substituent proximity | | C2-CH 3 | 1.76 | s | 3H | Diastereotopic methyl | | C5-H | 3.63 | s (br) | 1H | Alpha-proton; lacks 3JHH coupling due to adjacent -CD 3 | | C5-CD 3 | - | - | 0H | Fully deuterated (observable only via 2 H NMR at ~1.65 ppm) |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 , 298 K) | Position | Chemical Shift (ppm) | Multiplicity | J -Coupling (Hz) | Assignment Causality | | :--- | :--- | :--- | :--- | :--- | | C4, C6 | 165.8 | s | - | Carbonyl carbons, highly deshielded | | C2 | 104.9 | s | - | Acetal carbon | | C5 | 40.5 | s | - | Alpha-carbon | | C2-CH 3 | 28.3 | s | - | Equatorial/Axial methyl | | C2-CH 3 | 27.1 | s | - | Equatorial/Axial methyl | | C5-CD 3 | 13.5 | septet | 1JCD≈19.5 | Split by 3 equivalent spin-1 deuterium nuclei |
Experimental Protocols and Self-Validating Workflows
Synthesis of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3
This protocol utilizes a direct enolate alkylation strategy. The use of anhydrous conditions is critical to prevent the premature hydrolysis of the highly electrophilic Meldrum's acid core[4].
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Enolate Formation: Dissolve 10.0 mmol of Meldrum's acid (1.44 g) in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Cool the solution to 0 °C. Add 11.0 mmol of anhydrous potassium carbonate (K 2 CO 3 ) and stir for 30 minutes to ensure complete enolization.
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Isotopic Alkylation: Dropwise, add 10.5 mmol of Iodomethane-d3 (CD 3 I). Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from an acetone/hexane mixture to yield high-purity crystalline product[5].
Workflow for the synthesis and NMR validation of the -d3 derivative.
NMR Acquisition Protocol (Self-Validating System)
To guarantee the trustworthiness of your structural assignment, the NMR acquisition must account for the altered relaxation physics of deuterated molecules.
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Sample Preparation: Dissolve 20 mg of the purified crystals in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard).
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1 H NMR Validation (Isotopic Purity Check): Acquire a standard 1D 1 H spectrum (ns=16). Self-Validation Check: The isotopic purity is internally validated by inspecting the ~1.65 ppm region. The complete absence of a doublet confirms >99% deuterium incorporation. Simultaneously, the C5-H signal at 3.63 ppm must appear as a singlet, confirming regioselective C-alkylation rather than O-alkylation[3].
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13 C NMR Causality (Relaxation Delay): Deuterated carbons lack attached protons, eliminating the primary dipole-dipole mechanism for longitudinal relaxation ( T1 ). Consequently, the C5-CD 3 carbon relaxes significantly slower than its protonated counterpart.
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Protocol Adjustment: Set an extended relaxation delay (D1 ≥ 10 seconds) and utilize an inverse-gated decoupling pulse sequence. This suppresses the Nuclear Overhauser Effect (NOE), which would otherwise artificially skew the signal intensity, ensuring the characteristic 13.5 ppm septet is fully resolved above the baseline noise.
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References
- TCI Chemicals. "Meldrum's Acid (=2,2-Dimethyl-1,3-dioxane-4,6-dione)". tcichemicals.com.
- Wikipedia. "Meldrum's acid". wikipedia.org.
- Organic Syntheses. "meldrum's acid - Organic Syntheses Procedure". orgsyn.org.
- Sameer P. Dhuru, et al. "C-alkylation of Meldrum's acid using triphenyl phosphine and N-bromosuccinimide". ResearchGate.
- The Journal of Organic Chemistry. "Mitsunobu C-Alkylation of Meldrum's Acids". acs.org.
